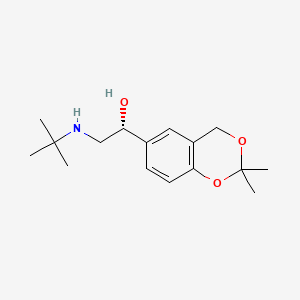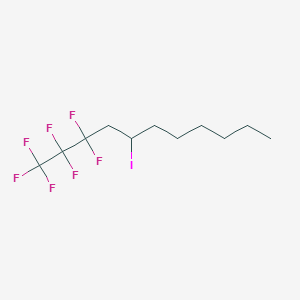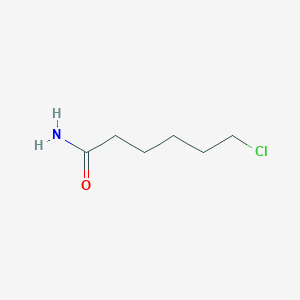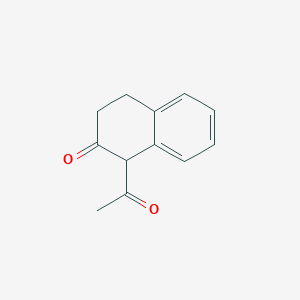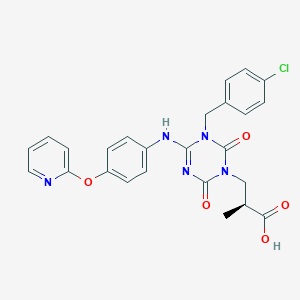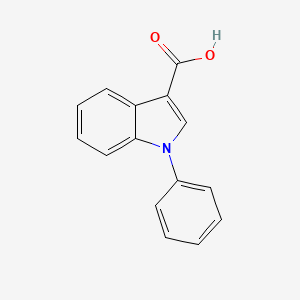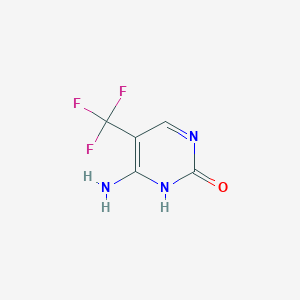
5-(Trifluoromethyl)-cytosine
Overview
Description
5-(Trifluoromethyl)-cytosine: is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The trifluoromethyl group (-CF₃) attached to the fifth position of the cytosine ring significantly alters its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-cytosine typically involves the introduction of the trifluoromethyl group into the cytosine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used. The reaction is often carried out in the presence of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic trifluoromethylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-cytosine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Trifluoromethyltrimethylsilane (TMSCF₃), tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.
Substitution: Formation of substituted cytosine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)-cytosine is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, allowing researchers to investigate the effects of fluorinated nucleobases on genetic processes.
Medicine: The compound is explored for its potential as an antiviral and anticancer agent. The trifluoromethyl group can enhance the bioavailability and metabolic stability of cytosine derivatives, making them more effective in therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-cytosine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The trifluoromethyl group can alter the hydrogen bonding and base-pairing properties of cytosine, affecting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects .
Comparison with Similar Compounds
5-Fluorocytosine: Another fluorinated cytosine derivative used as an antifungal agent.
5-Methylcytosine: A naturally occurring cytosine derivative involved in epigenetic regulation.
5-Bromocytosine: A halogenated cytosine derivative used in biochemical research.
Comparison:
- This compound vs5-Bromocytosine: Both are halogenated derivatives, but the trifluoromethyl group in this compound provides unique electronic and steric properties compared to the bromine atom in 5-Bromocytosine .
5-(Trifluoromethyl)-cytosine: vs. Both compounds contain fluorine, but the trifluoromethyl group in this compound provides greater lipophilicity and metabolic stability compared to the single fluorine atom in 5-Fluorocytosine.
This compound: vs. While 5-Methylcytosine is involved in natural epigenetic processes, this compound is synthetically modified for enhanced stability and reactivity.
Properties
IUPAC Name |
6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILKUISCGPRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


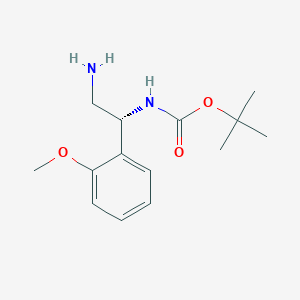
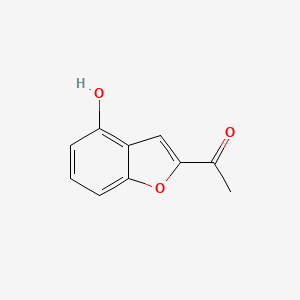
![4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3326165.png)
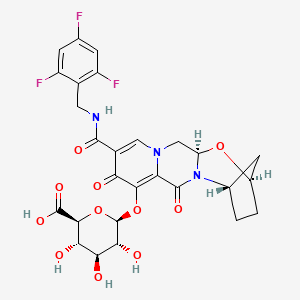
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)
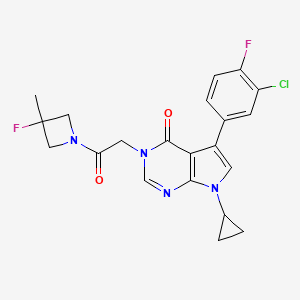
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)
